molecular formula C17H15ClN2O2S2 B3584755 5-(4-chlorophenyl)-3-ethyl-2-[(2-oxopropyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one

5-(4-chlorophenyl)-3-ethyl-2-[(2-oxopropyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3584755
M. Wt: 378.9 g/mol
InChI Key: ABVFNVSTEQNBID-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-3-ethyl-2-[(2-oxopropyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a chlorophenyl group, and an oxopropylsulfanyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Target of Action

The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are responsible for causing tuberculosis, a serious infectious disease.

Mode of Action

It has been observed that the compound exhibits significantantimycobacterial activity . This suggests that it likely interacts with key proteins or enzymes in the Mycobacteria, disrupting their normal function and leading to bacterial death.

Biochemical Pathways

This disruption likely affects multiple biochemical pathways within the bacteria, leading to their inability to grow and reproduce effectively .

Pharmacokinetics

Given its potent antimycobacterial activity, it is likely that the compound has good bioavailability and can reach effective concentrations in the body .

Result of Action

The result of the compound’s action is the inhibition of Mycobacteria growth and reproduction. This leads to a decrease in the number of bacteria, helping to control and potentially eliminate the infection .

Preparation Methods

The synthesis of 5-(4-chlorophenyl)-3-ethyl-2-[(2-oxopropyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorophenyl Group: This is achieved through electrophilic aromatic substitution reactions.

    Attachment of the Oxopropylsulfanyl Group: This step involves the reaction of the thienopyrimidine intermediate with a suitable sulfanyl reagent under specific conditions.

Chemical Reactions Analysis

5-(4-chlorophenyl)-3-ethyl-2-[(2-oxopropyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(4-chlorophenyl)-3-ethyl-2-[(2-oxopropyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: While its industrial applications are limited, it may be used in the development of specialized materials or chemicals.

Comparison with Similar Compounds

Similar compounds to 5-(4-chlorophenyl)-3-ethyl-2-[(2-oxopropyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one include other thienopyrimidine derivatives. These compounds share a common thienopyrimidine core but differ in their substituents. Some examples include:

These compounds are unique due to their specific substituents, which can significantly influence their chemical and biological properties.

Properties

IUPAC Name

5-(4-chlorophenyl)-3-ethyl-2-(2-oxopropylsulfanyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S2/c1-3-20-16(22)14-13(11-4-6-12(18)7-5-11)9-23-15(14)19-17(20)24-8-10(2)21/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVFNVSTEQNBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)C)SC=C2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-chlorophenyl)-3-ethyl-2-[(2-oxopropyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
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5-(4-chlorophenyl)-3-ethyl-2-[(2-oxopropyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
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5-(4-chlorophenyl)-3-ethyl-2-[(2-oxopropyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
5-(4-chlorophenyl)-3-ethyl-2-[(2-oxopropyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
5-(4-chlorophenyl)-3-ethyl-2-[(2-oxopropyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
5-(4-chlorophenyl)-3-ethyl-2-[(2-oxopropyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one

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